URB937
Overview
Description
- URB937 is a fatty acid amide hydrolase (FAAH) inhibitor.
- It is orally active and peripherally restricted, meaning it does not penetrate the blood-brain barrier.
- This compound specifically targets FAAH, an enzyme responsible for breaking down endocannabinoids.
- By inhibiting FAAH, this compound increases the levels of anandamide, an endocannabinoid involved in pain modulation and other physiological processes .
Preparation Methods
- Synthetic routes for URB937 have been developed, but specific details are not widely available in the literature.
- Industrial production methods may involve custom synthesis services to provide the compound efficiently.
Chemical Reactions Analysis
- URB937 likely undergoes various chemical reactions due to its structural features.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- URB937 has gained attention in several research areas:
Pain Management: This compound suppresses pain responses in animal models.
Endocannabinoid System Studies: Its effect on anandamide levels provides insights into endocannabinoid signaling.
Neurobiology and Neuroprotection: this compound’s restricted access to the brain makes it valuable for studying peripheral effects without central interference.
Radiation-Induced Lung Injury: This compound attenuates lung injury and affects endocannabinoid concentrations.
Mechanism of Action
- URB937 inhibits FAAH, preventing the breakdown of anandamide.
- Anandamide then interacts with cannabinoid receptors (CB1 and CB2) to modulate pain, inflammation, and other processes.
- The molecular targets involve FAAH and the endocannabinoid system.
Comparison with Similar Compounds
- URB937’s uniqueness lies in its peripheral selectivity and inability to cross the blood-brain barrier.
- Similar compounds include other FAAH inhibitors like PF-04457845 and JNJ-1661010.
Properties
IUPAC Name |
[3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQHOXCIGFZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018151 | |
Record name | URB937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357160-72-5 | |
Record name | URB937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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